molecular formula C13H10Cl2O2 B14755237 2,2'-Methylenebis(3-chlorophenol) CAS No. 56680-87-6

2,2'-Methylenebis(3-chlorophenol)

Cat. No.: B14755237
CAS No.: 56680-87-6
M. Wt: 269.12 g/mol
InChI Key: JXRJCEWQVOBGMX-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(3-chlorophenol) is a chlorinated phenolic compound characterized by two 3-chlorophenol moieties linked by a methylene bridge. For instance, describes 2,2'-methylenebis(3,4,6-trichlorophenol) (CAS 70-30-4) as a topical antiseptic, highlighting the role of chlorination in enhancing antimicrobial activity. Similarly, demonstrates the use of 2,2'-methylenebis(4-chlorophenol) derivatives in synthesizing macrocyclic lactam ionophores, indicating its utility in chemical synthesis .

Properties

CAS No.

56680-87-6

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2

InChI Key

JXRJCEWQVOBGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(3-chlorophenol) involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 3-chlorophenol acts as the nucleophile .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(3-chlorophenol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Chlorination Position and Bioactivity

  • 3-Chloro vs. 4-Chloro Derivatives : Dichlorophen (4-Cl) exhibits pesticidal activity due to its ability to disrupt microbial membranes, while 3-chloro derivatives (inferred from ) may have altered steric effects that modulate antimicrobial specificity .
  • Trichlorinated Analogues: The 3,4,6-trichloro derivative (CAS 70-30-4) shows enhanced antiseptic potency compared to mono- or di-chlorinated variants, likely due to increased electrophilicity and membrane permeability .

Functional Group Modifications

  • Methylisopropyl Groups (Biclotymol) : The addition of bulky methylisopropyl groups in biclotymol improves lipid solubility, enhancing its penetration into bacterial cell membranes. This modification also reduces volatility, making it suitable for topical formulations .
  • Amine vs. Phenol Groups: 4,4'-Methylenebis(2-chloroaniline) (MOCA) demonstrates how replacing hydroxyl groups with amines shifts applications from antimicrobials to polymer chemistry. However, this substitution introduces significant toxicity risks, including carcinogenicity .

Toxicity and Regulatory Considerations

  • Dichlorophen and MOCA highlight the impact of substituents on safety profiles. Dichlorophen’s moderate toxicity aligns with its use in non-medical settings, whereas MOCA’s carcinogenicity has led to strict occupational exposure limits .
  • and suggest that structural analogues (e.g., cyclohexylamine derivatives) share similar metabolic pathways, implying that 2,2'-methylenebis(3-chlorophenol) may undergo hydroxylation or conjugation in vivo, warranting further toxicological studies .

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